Product packaging for bis(1-methyl-1H-pyrazol-4-yl)methanamine(Cat. No.:CAS No. 1479117-62-8)

bis(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2879910
CAS No.: 1479117-62-8
M. Wt: 191.238
InChI Key: VGPYJBBIQYUGIH-UHFFFAOYSA-N
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Description

bis(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1479117-62-8) is a chemical compound with the molecular formula C9H13N5 and a molecular weight of 191.24 g/mol . This molecule belongs to a class of compounds known as bis(pyrazolyl)methanes, which are of paramount importance in chemical sciences as versatile scaffolds for developing pharmaceuticals and functional materials . The structure features two 1-methyl-1H-pyrazol-4-yl groups linked by a methanamine bridge, creating a flexible bidentate N,N-donor ligand system . The primary research value of this compound lies in its application in coordination chemistry and catalysis. The nitrogen atoms on the pyrazole rings act as excellent donor sites for coordinating with various metal ions, forming stable complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II) . The methanamine bridge offers conformational flexibility, allowing the ligand to adapt to different metal ion coordination geometries, while the N-methyl groups enhance the electron-donating ability and influence the steric environment around the metal center . These properties make it a valuable building block for constructing catalysts for organic transformations and for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) with potential applications in gas storage and separation . Researchers utilize this ligand to explore structure-activity relationships in catalysis and materials science, as its properties can be further tuned through modification of the pyrazole rings . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5 B2879910 bis(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1479117-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-methylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-13-5-7(3-11-13)9(10)8-4-12-14(2)6-8/h3-6,9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPYJBBIQYUGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CN(N=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Bis 1 Methyl 1h Pyrazol 4 Yl Methanamine

Primary Synthetic Routes to bis(1-methyl-1H-pyrazol-4-yl)methanamine

The construction of the bis(1-methyl-1H-pyrazol-4-yl)methane skeleton is the critical initial phase in the synthesis of the target methanamine. This is typically achieved through condensation reactions that bring together pyrazole (B372694) precursors with a single-carbon bridging unit.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like bis(pyrazolyl)methanes in a single step. These reactions are highly valued in organic synthesis for their ability to generate molecular diversity from simple starting materials. While a direct MCR for this compound is not explicitly reported, the synthesis of structurally related compounds, such as 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), provides a blueprint. nih.govnih.gov

A hypothetical multi-component approach to the target molecule could involve the reaction of two equivalents of a 4-functionalized-1-methyl-1H-pyrazole with a nitrogen-containing single-carbon source. For instance, a reaction between 1-methyl-1H-pyrazole, formaldehyde, and an amine could potentially form the desired product, though this would require significant optimization to control selectivity and yield.

One-Pot Pseudo Multi-Component Approaches (e.g., Three-Component, Five-Component)

One-pot pseudo multi-component reactions are a common and effective strategy for synthesizing the bis(pyrazolyl)methane core. These reactions, while involving multiple sequential steps, are carried out in a single reaction vessel without the isolation of intermediates, thus simplifying the experimental procedure.

A widely used pseudo three-component reaction involves the condensation of two equivalents of a pyrazolone (B3327878) derivative with an aldehyde. ekb.eg For the synthesis of the target compound, this would conceptually involve reacting two equivalents of 1-methyl-1H-pyrazol-4-one (if available and suitably reactive at the 4-position) with a nitrogen-containing aldehyde or its equivalent.

More elaborate pseudo five-component reactions have also been developed, typically involving the reaction of an aldehyde, hydrazine (B178648), and a β-ketoester. This approach first forms the pyrazole ring in situ, which then reacts with the aldehyde to form the bis(pyrazolyl)methane structure. Adapting this to the synthesis of this compound would necessitate the use of methylhydrazine and a carefully chosen β-ketoester that would lead to the desired 4,4'-linkage, along with a nitrogen-functionalized aldehyde.

A plausible and more direct synthetic route towards this compound involves a two-step process starting from a suitable precursor. The first step would be the synthesis of bis(1-methyl-1H-pyrazol-4-yl)methanone. This ketone can then be converted to the target amine via reductive amination. In this process, the ketone reacts with an amine (such as ammonia (B1221849) or a protected amine) in the presence of a reducing agent to form the desired methanamine. This method offers a high degree of control over the final product. rsc.orgresearchgate.net

Environmentally Benign Synthetic Protocols (e.g., Catalyst-Free Methods)

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methods. For the synthesis of bis(pyrazolyl)methane derivatives, several "green" protocols have been reported. These often involve the use of water as a solvent, solvent-free reaction conditions, or the use of biodegradable catalysts.

Catalyst-free approaches for the synthesis of 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) have been successfully demonstrated by conducting the reaction in water or under solvent-free conditions with thermal or microwave irradiation. ekb.eg These methods offer the advantages of reduced waste, lower costs, and simpler purification procedures. Such catalyst-free conditions could potentially be adapted for the condensation of 1-methyl-1H-pyrazole derivatives to form the bis(pyrazolyl)methane core of the target molecule.

Role of Catalysts in Synthetic Efficiency (e.g., ZnO Nanowires, 12-Tungstophosphoric Acid)

The efficiency of bis(pyrazolyl)methane synthesis can be significantly enhanced by the use of catalysts. A variety of catalysts, including Lewis and Brønsted acids, have been employed to promote the condensation reactions.

ZnO Nanowires/Nanoparticles: Zinc oxide nanoparticles and nanowires have emerged as efficient and reusable heterogeneous catalysts for various organic transformations, including the synthesis of pyrazole derivatives. Their high surface area and catalytic activity can promote the reaction under mild conditions, often in aqueous media, aligning with the principles of green chemistry. While not specifically reported for the synthesis of the target methanamine, ZnO nanocatalysts have been successfully used in the four-component synthesis of pyranopyrazoles, demonstrating their potential in facilitating complex pyrazole-forming reactions.

12-Tungstophosphoric Acid: 12-Tungstophosphoric acid (TPA) is a heteropoly acid that has been utilized as a recyclable and efficient catalyst for the synthesis of pyrazoles and pyrazolones. researchgate.net It can function as a strong Brønsted acid to catalyze the condensation of hydrazines with β-keto esters in water, leading to high yields of the desired products. researchgate.net Its application in the synthesis of bis(pyrazolyl)methanes would likely involve the catalysis of the key condensation step, leading to improved reaction rates and yields.

The following table summarizes various catalytic approaches for the synthesis of bis(pyrazolyl)methane derivatives, which could be adapted for the synthesis of the target compound.

CatalystReactantsProduct TypeReaction ConditionsYield (%)
ZnO Nanoparticles Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydratePyranopyrazoleAqueous mediumHigh
12-Tungstophosphoric Acid Hydrazine derivatives, β-keto estersPyrazolonesWaterHigh
Sodium Acetate (B1210297) 3-methyl-1-phenyl-5-pyrazolone, benzaldehydes4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols)70% EtOH, room temperatureHigh to excellent
[Dsim]AlCl4 1-phenyl-3-methylpyrazol-5-one, aromatic aldehydes4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)sHeterogeneous, reusableNot specified

Synthesis of Precursors and Related Pyrazole Derivatives

The availability of appropriately functionalized pyrazole building blocks is paramount for the successful synthesis of this compound.

Preparation of Functionalized Pyrazole Building Blocks

A key precursor for the synthesis of the target molecule is a 1-methyl-1H-pyrazole functionalized at the 4-position. A particularly useful building block is 1-methyl-1H-pyrazole-4-carbaldehyde . This aldehyde can be synthesized through various methods, with the Vilsmeier-Haack reaction being a prominent approach. rsc.org

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted amide such as N,N-dimethylformamide (DMF). rsc.orgmdpi.com The reaction of 1-methyl-1H-pyrazole with the Vilsmeier reagent introduces a formyl group at the 4-position, yielding 1-methyl-1H-pyrazole-4-carbaldehyde. rsc.orgchemmethod.comresearchgate.netnih.gov This aldehyde can then be used in subsequent reactions to construct the bis(pyrazolyl)methane framework.

Alternatively, the synthesis of bis(1-methyl-1H-pyrazol-4-yl)methanone would provide a direct precursor to the target methanamine via reductive amination. The synthesis of this ketone could potentially be achieved through the reaction of 1-methyl-1H-pyrazole with a suitable carbonylating agent or by the oxidation of bis(1-methyl-1H-pyrazol-4-yl)methanol.

The following table lists key precursors and their synthetic methods.

PrecursorSynthetic MethodReagentsReference
1-methyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack reaction1-methyl-1H-pyrazole, POCl3, DMF rsc.orgrsc.orgchemmethod.comresearchgate.netnih.gov
bis(1-methyl-1H-pyrazol-4-yl)methanone (Proposed) Oxidation of the corresponding alcoholbis(1-methyl-1H-pyrazol-4-yl)methanol, oxidizing agent-
This compound (Proposed) Reductive aminationbis(1-methyl-1H-pyrazol-4-yl)methanone, NH3, reducing agent rsc.orgresearchgate.net

Reductive Amination Sequences for Pyrazolyl Amines

The synthesis of pyrazolyl amines, including the title compound this compound, is effectively achieved through reductive amination. This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of this compound, the key precursor is 1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov

The process can be carried out as a direct, one-pot reaction where two equivalents of the pyrazole aldehyde react with an ammonia source (such as ammonia or ammonium (B1175870) acetate) in the presence of a suitable reducing agent. harvard.eduineosopen.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and selective reducing agent for this transformation, as it is mild enough to not reduce the starting aldehyde but readily reduces the intermediate iminium ion. harvard.eduineosopen.org This method is known for its high yields and tolerance of various functional groups. harvard.edu The reaction is typically performed in a solvent like dichloroethane, often with the addition of acetic acid to catalyze imine formation. harvard.eduineosopen.org

An alternative, stepwise approach involves the initial formation and isolation of the imine from one equivalent of the aldehyde and a primary amine, followed by reduction. However, the direct method is often preferred for its efficiency. harvard.edu The reactivity of formylpyrazoles in reductive amination has been demonstrated, providing a reliable route to various pyrazolyl amines. ineosopen.orgresearchgate.net

Table 1: Key Components in the Reductive Amination Synthesis of this compound

Component Role Example Reference
Carbonyl Precursor Pyrazole aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde nih.gov
Amine Source Provides the nitrogen atom for the amine bridge Ammonia, Ammonium Acetate harvard.edu
Reducing Agent Reduces the intermediate iminium ion Sodium Triacetoxyborohydride (NaBH(OAc)₃) harvard.eduineosopen.org
Solvent Reaction medium Dichloroethane (DCE) ineosopen.org

Chemical Transformations of this compound

The structure of this compound, featuring a secondary amine bridge and two aromatic pyrazole rings, allows for a variety of chemical transformations.

Oxidation Reactions and Derived Products

The secondary amine linker in this compound is susceptible to oxidation. One of the most common methods for the synthesis of azo compounds (containing an -N=N- group) is the oxidation of the corresponding amines. mdpi.com Various chemical oxidants such as potassium permanganate (B83412) (KMnO₄), lead tetraacetate (Pb(OAc)₄), or electro-oxidative methods can be employed for such transformations. mdpi.com The oxidation of aminopyrazoles can lead to the formation of azopyrazoles through N-N coupling. mdpi.com This electrochemical approach is considered a promising and efficient method for the functionalization of pyrazole-type compounds. mdpi.com Furthermore, metal-mediated oxidation-induced N-N coupling is another potential, albeit more complex, pathway for transforming pyrazole derivatives. nih.govrsc.org The pyrazole rings themselves are generally stable to oxidation due to their aromaticity, but under harsh conditions or with specific reagents, ring-opening or functionalization can occur.

Reduction Pathways and Substituted Compounds

The reduction of the pyrazole rings in this compound is a challenging transformation due to their inherent aromatic stability. Aromatic heterocyclic systems typically require harsh conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium on carbon or Raney nickel, to undergo ring reduction. These reactions are often not selective and can lead to a mixture of products or complete decomposition. There is limited specific literature detailing the successful reduction of the pyrazole core in bis(pyrazolyl)methane systems without affecting other functional groups, indicating that this is not a common or straightforward synthetic pathway.

Nucleophilic Substitution Reactions

The secondary amine in this compound is a nucleophilic center and can readily participate in nucleophilic substitution reactions. This allows for the straightforward derivatization of the bridging nitrogen atom.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base will yield the corresponding tertiary amine.

N-Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride) introduces an acyl group, forming a stable amide derivative.

These reactions are fundamental in organic chemistry and provide a reliable method for modifying the properties of the molecule, for instance, to create new ligands with different steric or electronic properties. The ability to attach a third donor group to the central part of the molecule is a key feature in the design of versatile ligands. eiu.edu

Design and Synthesis of Analogues and Heterocyclic Systems

The bis(pyrazolyl)methane scaffold serves as a versatile building block for the design and synthesis of a wide array of analogues and more complex heterocyclic systems. eiu.eduresearchgate.netsemanticscholar.org These derivatives are of interest for their applications as chelating ligands in coordination chemistry and for their potential biological activities. eiu.eduresearchgate.netnih.gov

Two primary strategies exist for the synthesis of bis(pyrazolyl)methane derivatives. researchgate.netsemanticscholar.org The first involves pseudo three-component reactions of pyrazolone derivatives with aldehydes, and the second utilizes pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes. researchgate.netsemanticscholar.org These multi-component reactions offer an efficient and environmentally friendly route to complex molecules like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in high yields. nih.govekb.eg

Key strategies for creating analogues include:

Modification of the Pyrazole Ring: Introducing various substituents onto the pyrazole rings can tune the electronic and steric properties of the molecule. For example, dicarboxylic acid derivatives have been synthesized for use as supramolecular building blocks. mdpi.com Hydroxyl groups have also been introduced to create high-performance energetic salts with reduced sensitivity. rsc.org

Variation of the Bridging Unit: The central methane (B114726) linker can be functionalized. A significant strategy involves attaching a third donor group, such as a pyridine (B92270) moiety, to the central carbon atom to produce tridentate "heteroscorpionate" ligands. eiu.edu

Synthesis of Structural Isomers: Instead of linking at the C4 position, pyrazole units can be linked through their nitrogen atoms. For example, 1,4-Bis[bis(1H-pyrazol-1-yl)methyl]benzene is a ditopic ligand where the pyrazole rings are N1-linked to the methylene (B1212753) bridges. researchgate.net

Construction of Complex Heterocycles: The pyrazole motif can be incorporated into larger, fused, or linked heterocyclic systems. For instance, pyrazole building blocks have been used to construct novel mono- and bis-pyrazolylthiazole derivatives. nih.gov

Table 2: Examples of bis(pyrazolyl)methane Analogues and their Synthetic Precursors

Analogue/Derivative Key Precursors Synthetic Strategy Reference
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) 3-Methyl-1-phenyl-5-pyrazolone, Aromatic Aldehydes Pseudo three-component reaction nih.gov
4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 1,2,3-triazole aldehydes Tandem Knoevenagel–Michael reaction uran.ua
1,4-Bis[bis(1H-pyrazol-1-yl)methyl]benzene 1H-Pyrazole, Terephthalaldehyde, Thionyl Chloride Nucleophilic substitution researchgate.net
bis(pyrazolyl)methane carboxylate ligands bis(pyrazolyl)acetic acid Derivatization rsc.org

Coordination Chemistry and Ligand Engineering with Bis 1 Methyl 1h Pyrazol 4 Yl Methanamine

Ligand Characteristics and Coordination Behavior

The coordination behavior of bis(1-methyl-1H-pyrazol-4-yl)methanamine is dictated by the interplay of its constituent parts: the pyrazole (B372694) rings and the central methanamine linker. These features define its potential as a multidentate ligand in the formation of metal complexes.

This compound possesses two pyrazole rings, each offering a nitrogen atom with a lone pair of electrons available for coordination to a metal center. Pyrazole is a five-membered heterocyclic compound with two adjacent nitrogen atoms, and its derivatives are known to form stable complexes with a variety of metals. The presence of two such rings allows the ligand to act as a bidentate chelating agent, binding to a metal ion through two nitrogen atoms to form a stable ring structure.

The two pyrazole rings in this compound are connected by a methanamine (-CH(NH₂)-) linker. This central linker plays a crucial role in determining the spatial orientation of the pyrazole donor sites and, consequently, the coordination geometry of the resulting metal complexes. The flexibility of the methanamine bridge allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions.

The dihedral angle between the two pyrazole rings is a critical parameter that is influenced by the steric and electronic properties of the metal center and any co-ligands present. In related bis(pyrazol-1-yl)methane complexes, this angle can vary significantly, leading to different coordination environments. For instance, in some palladium(II) complexes with bis(pyrazol-1-yl)amine ligands, the dihedral angle between the pyrazole rings ranges from 79.0(3)° to 88.6(1)°, depending on the co-ligand. nih.gov The presence of the amine group on the methylene (B1212753) bridge introduces an additional potential coordination site, which could lead to more complex coordination modes.

Bis(pyrazolyl)methane-based ligands are foundational to the design of "scorpionate" ligands, a class of tripodal ligands that can bind to a metal in a tridentate fashion, resembling a scorpion's grasp. While this compound is primarily a bidentate ligand through its two pyrazole nitrogen atoms, the amine group on the methanamine linker introduces the potential for tridentate N,N',N''-coordination. Such ligands are often referred to as "heteroscorpionate" ligands. rsc.org

The ability to act as a multidentate ligand allows for the formation of stable, chelated metal complexes. The combination of two or more bis(pyrazolyl)methane moieties into a single molecule can generate multitopic ligands capable of forming versatile coordination architectures, including mononuclear and bimetallic species, as well as coordination polymers. eiu.edu

The electronic and steric properties of bis(pyrazolyl)methane ligands can be fine-tuned by introducing substituents on the pyrazole rings or the central linker. In the case of this compound, the methyl groups on the pyrazole rings enhance the Lewis basicity of the donor nitrogen atoms. The nature of the substituent on the central carbon atom also significantly impacts the ligand's properties.

Metal Complex Formation and Structural Analysis

The versatile coordination behavior of bis(pyrazolyl)methane-based ligands enables the formation of a wide array of metal complexes with diverse structural architectures. The specific nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions all play a role in determining the final structure.

Bis(pyrazolyl)methane ligands can form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. For example, with a related bis(3,5-diisopropyl-1-pyrazolyl)methane ligand, mononuclear three-coordinate copper(I) complexes with a trigonal-planar geometry have been synthesized. nih.gov

Polynuclear architectures, where multiple metal centers are bridged by ligand molecules, are also common. Dinuclear complexes, for instance, can be formed where two metal ions are linked by one or more bis(pyrazolyl)methane ligands. The formation of such structures is often driven by the stoichiometry of the reaction and the coordination preferences of the metal. For example, dinuclear copper(I) complexes have been obtained with bis(3,5-diisopropyl-1-pyrazolyl)methane. nih.gov The potential for the amine group in this compound to act as a bridging unit could further facilitate the formation of polynuclear structures.

Complexation with Transition Metals (e.g., Co(II), Zn(II), Cd(II), Cu(I/II), Ag(I))

The versatile chelating nature of this compound allows for the formation of stable complexes with a variety of transition metals. The coordination chemistry of this ligand is primarily dictated by the nitrogen donor atoms of the two pyrazolyl rings and the central methanamine nitrogen. The ligand's flexibility enables it to adapt to the preferred coordination number and geometry of different metal ions.

Cobalt(II): Co(II) complexes with analogous bis(pyrazolyl)methane ligands have been shown to adopt five-coordinate geometries. For instance, in a related cobalt(II) complex, the metal center is pentacoordinated in a distorted trigonal-bipyramidal geometry, involving coordination with four nitrogen atoms from a tripodal pyrazole-based ligand and one oxygen atom from an acetate (B1210297) ligand. nih.gov This suggests that this compound is capable of forming stable five-coordinate Co(II) complexes.

Zinc(II) and Cadmium(II): Zinc(II) and Cadmium(II) readily form complexes with bis(pyrazolyl)methane-type ligands. X-ray crystallographic studies of Zn(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives reveal a distorted tetrahedral geometry. researchgate.net In these complexes, the ligand acts in a bidentate fashion, coordinating through one nitrogen atom from each of the two pyrazole rings, forming an eight-membered chelate ring. researchgate.net The amine nitrogen does not typically coordinate to the Zn(II) center in these specific structures. researchgate.net Similarly, Cd(II) is expected to form stable tetrahedral or octahedral complexes depending on the stoichiometry and the coordinating ability of the counter-anions.

Copper(I) and Copper(II): The coordination chemistry of copper with bis(pyrazolyl)methane ligands is rich, with both Cu(I) and Cu(II) oxidation states being accessible and leading to complexes with diverse geometries. Cu(II) complexes incorporating bis(pyrazol-1-yl)methane have been synthesized and structurally characterized, revealing geometries such as distorted trigonal bipyramidal and nearly square pyramidal. researchgate.net The specific geometry is often influenced by the other ligands present in the coordination sphere. researchgate.net Cu(I) complexes, often stabilized by co-ligands like phosphines, have also been prepared with functionalized bis(pyrazol-1-yl)acetate ligands, highlighting the ability of the pyrazole moiety to stabilize lower oxidation states of copper. nih.gov

Silver(I): Silver(I) ions are known to form a variety of coordination compounds with N-donor ligands, including coordination polymers and discrete metallacycles. With ditopic bis(pyrazolyl)methane ligands, Ag(I) has been shown to form both binuclear metallacycles and one-dimensional coordination polymers, with the final structure being influenced by the geometry of the ligand and the nature of the counter-anion. bohrium.com For instance, reactions of Ag(I) salts with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, a related pyrazole ligand, have yielded both a discrete bis(ligand) complex with linear coordination and a polymeric structure with a square-planar geometry involving bridging perchlorate (B79767) anions. mdpi.com

Table 1: Representative Transition Metal Complexes with Analogous Bis(pyrazolyl)methane Ligands
Metal IonExample Complex FormulaCoordination GeometryReference
Co(II)[Co(C₂H₃O₂)(C₁₈H₂₄N₆)]PF₆Distorted Trigonal-Bipyramidal nih.gov
Zn(II)[LZnCl₂] (L = N,N-bis((1H-pyrazol-1-yl)methyl)aniline derivative)Distorted Tetrahedral researchgate.net
Cu(II)[CuCl(bpzm)₂(H₂O)]Cl·H₂O (bpzm = bis(pyrazol-1-yl)methane)Distorted Trigonal Bipyramidal researchgate.net
Cu(II)[Cu(N₃)₂(bpzm)]n (bpzm = bis(pyrazol-1-yl)methane)Square Pyramidal researchgate.net
Ag(I)[AgL₂]ClO₄ (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate)Linear mdpi.com
Ag(I){[AgL₂]ClO₄}n (L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate)Square-Planar mdpi.com

Coordination Geometries and Structural Elucidation (e.g., Distorted Trigonal Bipyramidal, Tetrahedral, Square Pyramidal, Pseudo-Octahedral)

The coordination of this compound to metal centers gives rise to a variety of coordination geometries, which are determined by the electronic configuration and size of the metal ion, the steric and electronic properties of the ligand, and the nature of any co-ligands or counter-ions present.

Distorted Trigonal Bipyramidal: This five-coordinate geometry is commonly observed for transition metal complexes with tripodal or pseudo-tripodal ligands. In the case of a Co(II) complex with a related N,N,N-tridentate bis(pyrazolylmethyl)amine ligand, a distorted trigonal bipyramidal geometry is achieved. researchgate.net Similarly, a Cu(II) complex with two bis(pyrazol-1-yl)methane ligands and a chloride and water molecule in the coordination sphere also exhibits a distorted trigonal bipyramidal geometry. researchgate.net

Tetrahedral: Four-coordinate tetrahedral geometry is prevalent for d¹⁰ metal ions like Zn(II) and Cd(II). As mentioned, Zn(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives adopt a distorted tetrahedral geometry where the ligand acts in a bidentate fashion. researchgate.net

Square Pyramidal: This five-coordinate geometry is an alternative to the trigonal bipyramidal arrangement and is often seen in Cu(II) complexes. A one-dimensional coordination polymer of Cu(II) with bis(pyrazol-1-yl)methane and azide (B81097) ligands features a nearly square pyramidal geometry around the copper center. researchgate.net

Pseudo-Octahedral: Six-coordinate pseudo-octahedral geometries are also possible, particularly with smaller metal ions or when additional ligands are involved. For instance, a cadmium(II) complex with two tridentate 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinate ligands displays a distorted cis-N₄O₂ octahedral environment. mdpi.com While not a direct analogue, this illustrates the capacity of pyrazole-containing ligands to form six-coordinate species.

Table 2: Selected Bond Distances and Angles in Analogous Metal Complexes
ComplexMetal-Donor AtomBond Distance (Å)Donor-Metal-Donor Angle (°)Reference
[Co(C₂H₃O₂)(C₁₈H₂₄N₆)]PF₆Co—N (avg)2.154(2)- nih.gov
Co—O2.003(2)- nih.gov
[Cd(C₁₁H₁₀N₃O₂)₂]·1.75H₂OCd—N2.287(4) - 2.383(4)68.77(14) - 173.70(13) mdpi.com
Cd—O2.255(4) - 2.276(3) mdpi.com

Ligand Conformation and Chelation Modes (e.g., Bidentate, Tridentate)

This compound exhibits conformational flexibility, allowing it to adopt different chelation modes upon coordination to a metal center. The primary modes of coordination are bidentate and tridentate.

Bidentate Coordination: In this mode, the ligand coordinates to the metal center through the nitrogen atoms of the two pyrazole rings, forming a chelate ring. This is a common coordination mode, particularly in complexes where the central amine nitrogen is sterically hindered or electronically unfavorable for coordination. For example, in several Zn(II) complexes with N-aryl substituted N,N-bis((1H-pyrazol-1-yl)methyl)amines, the ligand acts as a bidentate N,N-donor, forming an eight-membered chelate ring with no interaction between the amine nitrogen and the zinc center. researchgate.net

Tridentate Coordination: When the central amine nitrogen also participates in coordination along with the two pyrazolyl nitrogens, the ligand acts in a tridentate fashion. This N,N,N-tridentate coordination leads to the formation of two five-membered chelate rings, which is generally a more stable arrangement. The ability of the ligand to act as a tridentate donor is crucial for the formation of certain coordination geometries, such as distorted trigonal bipyramidal and pseudo-octahedral. The coordination of the central amine nitrogen is often observed in complexes with less sterically demanding substituents on the amine and with metal ions that favor higher coordination numbers. researchgate.net The title compound in a related study, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, was synthesized as a potential tridentate ligand. researchgate.net

The flexibility to switch between bidentate and tridentate coordination modes is a key feature of this class of ligands, allowing them to form a wide array of metal complexes with diverse structures and properties. eiu.edu

Coordination with Lanthanide Ions

The coordination chemistry of this compound with lanthanide ions is less explored compared to transition metals. However, the use of N-donor ligands, including those with pyrazole moieties, in the synthesis of lanthanide complexes is an active area of research. researchgate.netrsc.org Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. However, stable complexes with N-donor ligands can be formed.

Lanthanide complexes with polydentate N-donor ligands containing pyrazolyl and pyridyl units have been successfully synthesized. rsc.org For example, complexes of the type [M(L)₂X]ⁿ⁺ have been prepared, where L is a tetradentate ligand with two pyridyl/pyrazolyl arms. rsc.org These complexes exhibit high coordination numbers, typically 8 or 9, which is characteristic of lanthanide ions. The coordination sphere is often completed by ancillary ligands or solvent molecules. rsc.org

Given the tridentate potential of this compound, it is expected to form stable complexes with lanthanide ions. The coordination would likely involve the three nitrogen atoms, and the remaining coordination sites on the lanthanide ion would be occupied by anions or solvent molecules to satisfy their high coordination number preference. The luminescence properties of such lanthanide complexes would be of particular interest, as the pyrazole-containing ligand could act as an antenna to sensitize the lanthanide ion's emission. researchgate.net

Catalytic Applications of Bis 1 Methyl 1h Pyrazol 4 Yl Methanamine Complexes

Mechanistic Investigations of Catalytic Pathways

The catalytic efficacy of metal complexes derived from bis(1-methyl-1H-pyrazol-4-yl)methanamine is fundamentally linked to the intricate mechanistic pathways they follow. While detailed mechanistic studies specifically for this ligand are still emerging, extensive research on analogous bis(pyrazolyl)methane complexes provides significant insights into the likely catalytic cycles. These investigations, often combining experimental techniques with computational studies, reveal the nuanced roles of the metal center, the ligand framework, and the reaction conditions in dictating the catalytic outcomes.

The flexibility of the bis(pyrazolyl)methane backbone allows it to adopt various coordination modes, which is a crucial feature in the catalytic activity of its metal complexes. This structural adaptability enables the formation of coordinatively unsaturated intermediates, which are often key to the catalytic cycle. The electronic properties of the pyrazole (B372694) rings, influenced by the N-methyl substituents, also play a vital role in modulating the reactivity of the metal center.

Mechanistic Insights from Analogous Systems

Detailed mechanistic understanding can be gleaned from studies on structurally related bis(pyrazolyl)methane complexes in various catalytic transformations. These include oxidation reactions, cross-coupling reactions, and polymerization, where the ligand is known to support catalytically active metal centers such as copper, palladium, and nickel.

In biomimetic oxidation catalysis, for instance, copper complexes of bis(pyrazolyl)methane ligands have been shown to mimic the activity of enzymes like catechol oxidase. Mechanistic proposals for these systems often involve the formation of a substrate-bound intermediate, followed by electron transfer processes facilitated by the copper center. The pyrazole moieties of the ligand are thought to play a role in stabilizing the different oxidation states of the copper ion during the catalytic cycle. A proposed general mechanism involves the binding of the catechol substrate to the copper(II) center, followed by a two-electron transfer to yield the corresponding quinone and a reduced copper species. The catalytic cycle is then completed by re-oxidation of the copper center by an external oxidant.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, bis(pyrazolyl)methane ligands can act as effective ancillary ligands. The generally accepted mechanism for these reactions involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The bis(pyrazolyl)methane ligand is expected to remain coordinated to the palladium center throughout the catalytic cycle, influencing the rates of these elementary steps. The steric bulk and electronic properties of the ligand can affect the geometry of the palladium intermediates and the ease of substrate coordination and product release.

In the context of ethylene (B1197577) polymerization, nickel complexes bearing bis(pyrazolyl)methane ligands have been investigated. The catalytic cycle is generally believed to proceed via a Cossee-Arlman-type mechanism. This involves the coordination of an ethylene monomer to the active nickel center, followed by migratory insertion into the growing polymer chain. The bis(pyrazolyl)methane ligand helps to stabilize the nickel cation and create the appropriate steric and electronic environment for controlled polymer growth.

Key Intermediates and Spectroscopic Evidence

The identification of key reaction intermediates is crucial for elucidating catalytic mechanisms. In the case of copper-catalyzed oxidation, UV-Vis spectroscopy and electron paramagnetic resonance (EPR) have been employed to detect and characterize transient species. For example, the formation of organic free radicals during the catalytic oxidation of catechols by some bis(pyrazolyl)methane copper complexes has been confirmed by EPR spectroscopy, suggesting a radical pathway in certain cases.

Kinetic studies provide further quantitative insights into the reaction mechanism. For the oxidation of 3,5-di-tert-butylcatechol (DTBC) catalyzed by a uranyl complex with a bis(pyrazolyl)methane ligand, the reaction was found to follow Michaelis-Menten kinetics. This indicates the formation of a catalyst-substrate complex prior to the rate-determining step.

The following table summarizes the kinetic parameters obtained from a Lineweaver-Burk plot for this catalytic reaction.

ParameterValue
Vmax 1.25 x 10-5 M·s-1
Km 1.12 x 10-2 M
kcat 400 h-1
kcat/Km 3.57 x 104 M-1·h-1

Table 1: Kinetic parameters for the oxidation of 3,5-di-tert-butylcatechol catalyzed by a uranyl-bis(pyrazolyl)methane complex.

Computational Modeling of Catalytic Cycles

Density Functional Theory (DFT) calculations have become an invaluable tool for mapping the potential energy surfaces of catalytic reactions involving bis(pyrazolyl)methane complexes. These computational studies can provide detailed information on the structures of intermediates and transition states, as well as the activation barriers for each elementary step.

Similarly, in ethylene polymerization, computational models can help to understand the factors controlling polymer chain growth versus chain termination, providing insights into how the ligand structure influences the molecular weight and branching of the resulting polyethylene.

While direct mechanistic data for this compound complexes is not yet widely available, the wealth of information from analogous systems provides a strong foundation for understanding their catalytic behavior. Future research will likely focus on detailed kinetic and spectroscopic studies, coupled with high-level computational modeling, to fully unravel the intricate catalytic pathways of these promising complexes.

Supramolecular Chemistry and Advanced Materials Development

Self-Assembly Principles and Coordination-Driven Architectures

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand coordination bonds to construct complex, well-defined supramolecular architectures from simpler components. In this approach, metal ions act as "nodes" and organic ligands like bis(1-methyl-1H-pyrazol-4-yl)methanamine serve as "linkers" or "spacers". The final geometry of the assembled structure is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand.

The self-assembly process involving this compound is governed by several key principles:

Directional Bonding: The nitrogen atoms of the pyrazole (B372694) rings act as excellent donor sites, facilitating the formation of stable, directional bonds with a variety of metal ions. This directional interaction is fundamental to creating ordered, non-random superstructures.

Ligand Flexibility: The methanamine bridge provides significant flexibility, allowing the ligand to adopt various conformations to accommodate the coordination requirements of different metal centers. This flexibility can influence the size and shape of the resulting assemblies.

Thermodynamic Control: Self-assembly is typically a thermodynamically driven process, leading to the most stable supramolecular structure. nih.gov This often results in the formation of a single, desired product in high yield under mild conditions. nih.gov

By carefully selecting the metal precursor (e.g., square-planar Pt(II) or Pd(II) complexes, or tetrahedral Ag(I) ions) and the pyrazole-based ligand, chemists can design and synthesize a wide array of architectures, from discrete two-dimensional (2D) polygons to intricate three-dimensional (3D) polyhedra. nih.govrsc.org

Formation of Discrete Metallacycles and Coordination Polymers

Depending on the geometric arrangement of the ligating sites and the choice of metal ion, bis(pyrazolyl)methane-type ligands can form either discrete metallacycles or extended coordination polymers. nih.gov

Discrete Metallacycles: These are closed, ring-like structures of a definite size and shape. They typically form when the ligand's geometry and the metal's coordination angle are complementary, favoring cyclization over polymerization. For instance, reactions of arene-linked bis(pyrazolyl)methane ligands with a meta-phenylene spacer with silver(I) salts have been shown to afford discrete, metallacyclic dications. nih.gov In these structures, two ligands bridge two metal centers to form a closed loop.

Coordination Polymers (CPs): These are infinite, repeating networks of metal ions linked by organic ligands. mdpi.com They are formed when the ligand's geometry promotes extension of the structure in one, two, or three dimensions. Ligands with a linear or para-phenylene arrangement, for example, tend to form acyclic, cationic coordination polymers with silver(I). nih.gov In these extended structures, the ligand continuously bridges metal centers, creating an infinite chain.

The flexibility of the this compound linker is a critical factor in determining the final structure. This conformational freedom can allow for the formation of complex, interwoven, or polymeric structures, even from starting materials that might be expected to form simple cycles. rsc.org The specific outcome is a delicate balance between the ligand's conformational preferences and the coordination geometry of the metal ion.

Supramolecular StructureDriving FactorsExample with Analogous Ligands
Discrete Metallacycles Angular ligand geometry, specific metal coordination anglesm-phenylene-linked bis(pyrazolyl)methane with AgBF₄ forms Ag₂(μ-Lm)₂₂. nih.gov
Coordination Polymers Linear ligand geometry, bridging coordination modep-phenylene-linked bis(pyrazolyl)methane with AgBF₄ forms {[Ag(μ-Lp)]BF₄}∞. nih.gov

Engineering of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by a porous, crystalline structure. mdpi.com They are constructed from metal-containing secondary building units (SBUs) and organic linkers. Bis(pyrazole) ligands are highly valued in the construction of MOFs due to their robust coordination and their ability to act as "pillars" connecting layers of metal nodes, creating 3D frameworks with defined channels and pores. rsc.org

The incorporation of this compound or its derivatives into MOFs can be achieved through several strategies:

As a Primary Linker: The ligand can directly link metal centers to form the framework. For example, the flexible 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene ligand reacts with late transition metals to form robust 3D networks. nih.gov

As a Pillar: In structures like Hofmann-based MOFs, bis(pyrazole) ligands can act as pillars that connect 2D [M(Ni(CN)₄)] layers, resulting in 3D frameworks with one-dimensional channels. rsc.org

Functionalization: Pyrazole moieties can be left free within the pores of a MOF to interact with guest molecules. dtu.dkresearchgate.net This is often achieved by using ligands that also contain other functional groups, like carboxylates, which preferentially bind to the metal centers. dtu.dkresearchgate.net

MOFs constructed with pyrazolate-based linkers have shown significant promise for applications such as the selective capture of harmful molecules like formaldehyde from indoor air. dtu.dkresearchgate.netdim-materre.fr The pyrazole groups within the pores can engage in specific interactions with guest molecules, enhancing both the capacity and selectivity of the material. dtu.dkresearchgate.net

Role of Non-Covalent Interactions in Supramolecular Structures

Hydrogen Bonding: The amine group in this compound can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. These interactions can link adjacent metallacycles or polymer chains, creating higher-order superstructures. nih.gov In related systems, hydrogen bonds involving coordinated anions or solvent molecules also play a significant role in stabilizing the crystal lattice. nih.gov

Anion-π Interactions: In cationic assemblies, such as those formed with Ag(I) salts, the electron-deficient pyrazole rings can interact favorably with anions (e.g., BF₄⁻ or PF₆⁻). nih.gov This anion-π interaction is an important organizational force, helping to position the counter-ions within the crystal lattice and contributing to the stability of the supramolecular structure. nih.gov

Type of InteractionDescriptionRole in Supramolecular Structure
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (N, O).Links individual molecules or polymer chains, stabilizes crystal packing. nih.gov
π-π Stacking Non-covalent attraction between aromatic rings.Organizes ligands in the solid state, contributes to thermal stability. nih.govsemanticscholar.org
Anion-π Interaction Electrostatic interaction between an anion and an electron-deficient aromatic ring.Positions counter-ions and stabilizes cationic frameworks. nih.govnih.gov

Applications in Advanced Materials Science

The diverse supramolecular structures formed by this compound and related ligands lead to a wide range of potential applications in materials science.

Gas Adsorption and Separation: Porous MOFs and coordination polymers built from bis(pyrazole) linkers can exhibit selective gas adsorption properties. rsc.org The size and chemical nature of the pores can be tuned by changing the ligand or metal ion, making these materials promising for separating gas mixtures like acetylene/methane (B114726) or propylene/propane. rsc.org Some flexible frameworks exhibit "porosity without pores," where the material can adapt its structure to accommodate gas molecules. nih.gov

Catalysis: Pyrazole-based ligands are highly valued for their ability to form stable complexes with a variety of metal ions, and these complexes have found applications in catalysis. The steric and electronic properties of the ligand, influenced by substituents like the N-methyl groups, can be tuned to optimize the catalytic activity and stability of the metal complexes.

Luminescent Materials: Coordination polymers, particularly those involving lanthanide(III) ions, can exhibit interesting photoluminescent properties. mdpi.com The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. Such materials are being explored for use in sensors, displays, and luminescent inks. mdpi.com

Biomedical Applications: Pyrazole derivatives are known to exhibit a wide range of biological activities and are crucial components in pharmaceuticals. nih.gov While outside the direct scope of materials science, the coordination complexes and polymers derived from these ligands are also investigated for applications such as bioinorganic modeling and drug delivery. mdpi.comnih.gov

Computational and Theoretical Studies on Bis 1 Methyl 1h Pyrazol 4 Yl Methanamine

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Analysis for Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations are often employed to optimize the molecular geometry and to understand the electronic properties that govern their reactivity. nih.gov Such analyses can provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. While DFT studies have been performed on various pyrazole-containing compounds to confirm spectroscopic data and predict energetics, specific structural and reactivity parameters for bis(1-methyl-1H-pyrazol-4-yl)methanamine are not detailed in the available literature. jmaterenvironsci.commdpi.com

Prediction of Electronic Properties and Stability

DFT calculations are also used to predict key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap generally implies high stability. For related pyrazole compounds, these calculations have helped in understanding their electronic transitions and potential for charge transfer. researchgate.net However, specific values for the HOMO and LUMO energies and the resulting energy gap for this compound have not been reported in the searched scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying the interactions of small molecules with biological targets and for predicting their behavior in a biological environment.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets like enzymes and receptors. nih.govchemmethod.com Docking studies on various pyrazole derivatives have revealed their potential to bind to the active sites of proteins, often through hydrogen bonds and other non-covalent interactions. nih.gov While these studies highlight the potential of the pyrazole scaffold in medicinal chemistry, specific molecular docking studies for this compound against any particular biological target are not described in the available research.

Conformational Analysis and Ligand-Binding Mechanisms

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a ligand is crucial for comprehending its binding mechanism to a biological target. iu.edu.sa Computational methods can identify low-energy conformers of a molecule, which are more likely to be the bioactive conformations. While conformational analyses have been conducted for other pyrazole derivatives to understand their structural flexibility and binding modes, a specific conformational analysis of this compound is not available in the reviewed literature. iu.edu.sa

In Silico Profiling for Compound Development (e.g., Pharmacokinetic Aspects)

In silico profiling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. christuniversity.in These computational models predict the pharmacokinetic and toxicological profiles of a compound before its synthesis, thus saving time and resources. For novel series of pyrazole derivatives, in silico ADME studies have been used to assess their drug-likeness based on criteria such as Lipinski's rule of five. chemmethod.comalrasheedcol.edu.iq These studies provide valuable information on properties like oral bioavailability and potential toxicity. However, a specific in silico ADMET profile for this compound has not been published in the surveyed scientific articles. christuniversity.inalrasheedcol.edu.iq

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in the field of medicinal chemistry for the design and optimization of biologically active compounds. Computational methods offer a powerful toolkit to explore SAR by correlating the structural features of molecules with their biological activities. researchgate.net For pyrazole-containing compounds, these studies often involve techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. eurasianjournals.com

Although direct computational SAR studies on this compound are not prominent in the literature, research on analogous pyrazole structures highlights the common computational strategies employed. For instance, studies on pyrazole-based inhibitors often utilize computational models to understand how different substituents on the pyrazole ring influence binding affinity to biological targets. nih.gov

Key Computational Approaches in SAR for Pyrazole Analogs:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For pyrazole derivatives, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of a target enzyme, helping to explain its inhibitory activity.

QSAR Modeling: QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and can be used to predict the activity of novel, unsynthesized compounds. For pyrazole scaffolds, QSAR can guide the modification of substituents to enhance potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help in understanding the stability of the binding mode predicted by docking and can reveal conformational changes that may be crucial for biological activity. eurasianjournals.com

Illustrative Findings from SAR Studies on Related Pyrazole Compounds:

Compound ClassTargetComputational MethodKey SAR FindingReference
Pyrazole-based inhibitorsMeprin α and βNot specified in abstractN-substitution on the pyrazole ring with lipophilic moieties can decrease activity against meprin α and β. nih.gov
(1H-pyrazol-4-yl)acetamidesP2X(7) receptorComputational lead-hoppingIdentification of a potent antagonist with enhanced physicochemical and pharmacokinetic properties through structural modifications. researchgate.net
1,2,4-Triazolo[1,5-a]pyrimidine analogsPlasmodium falciparumQSAR with machine learningIdentified key molecular features contributing to antiplasmodial activity, providing a predictive model for designing more potent analogs. mdpi.com

This table is generated based on data from studies on related pyrazole derivatives and illustrates the application of computational SAR.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the pathways and transition states of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. nih.gov For pyrazole-containing systems, computational studies, particularly those using Density Functional Theory (DFT), can clarify reaction mechanisms, predict reaction outcomes, and explain observed reactivity and selectivity. weizmann.ac.il

Common Computational Techniques for Reaction Mechanism Elucidation:

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying reaction profiles, determining activation energies, and characterizing transition state geometries. weizmann.ac.il

Transition State Searching: Algorithms are used to locate the transition state structure, which is the highest point on the minimum energy path between reactants and products. The properties of the transition state are critical for understanding the kinetics of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a found transition state correctly connects the desired reactants and products on the potential energy surface.

Insights from Mechanistic Studies on Related Systems:

A study on the reaction of bis(pyrazolyl)methanes with yttrium alkyl complexes demonstrated that the less bulky bis(3,5-dimethylpyrazol-1-yl)methane readily undergoes metalation, while the bulkier tBu-substituted analog is inert under similar conditions. acs.org This highlights how subtle structural changes can significantly impact reactivity, a phenomenon that can be rationalized through computational analysis of steric and electronic effects.

Another area of investigation involves the catalytic activity of metal complexes containing bis(pyrazolyl)methane ligands. For instance, uranyl clusters supported by these ligands have been studied for their catalytic oxidation properties. nih.gov Computational modeling in such cases can help to propose a plausible reaction mechanism, such as the steps involved in substrate binding, oxidation, and product release. nih.gov

Future Research Directions and Interdisciplinary Prospects

Innovations in Ligand Design and Synthesis

The synthesis of bis(pyrazolyl)methane analogues has been extensively explored, utilizing catalysts ranging from nanocomposites to ionic liquids. tandfonline.com Future work on bis(1-methyl-1H-pyrazol-4-yl)methanamine will require innovative synthetic strategies to introduce the amine group onto the bridging methane (B114726) unit. A promising approach involves a multi-step synthesis starting from a ketone precursor, followed by reductive amination. This method would offer a versatile route to the target primary amine and its derivatives.

Further innovations could involve modifying the pyrazole (B372694) rings. While the subject compound features N-methyl groups, future designs could incorporate different alkyl or aryl substituents to systematically tune the ligand's steric and electronic properties. This functionalization is a key strategy in creating "heteroscorpionate" ligands with tailored coordination behaviors. eiu.edu The ability to attach different functional groups to the central carbon atom is a crucial feature for developing versatile ligand systems. eiu.edu

Table 1: Potential Synthetic Strategies for this compound

StrategyPrecursorsKey Reaction StepPotential Advantages
Reductive Aminationbis(1-methyl-1H-pyrazol-4-yl)methanone, Ammonia (B1221849)/Ammonium (B1175870) Salt, Reducing Agent (e.g., NaBH₃CN)Formation of an imine followed by reductionHigh potential for good yields; allows for synthesis of substituted amine derivatives.
Nucleophilic SubstitutionLithiated bis(1-methyl-1H-pyrazol-4-yl)methane, Electrophilic Aminating Agent (e.g., a chloramine (B81541) derivative)C-N bond formation via nucleophilic attackDirect introduction of the amine group in one step.
Reduction of Oximebis(1-methyl-1H-pyrazol-4-yl)methanone, Hydroxylamine, Reducing Agent (e.g., LiAlH₄, H₂/Pd)Formation of an oxime followed by reductionEstablished method for converting ketones to primary amines.

Exploration of Novel Catalytic Applications

Metal complexes of bis(pyrazolyl)methane ligands are known to be effective catalysts for a range of industrial reactions, including ethylene (B1197577) polymerization and the oxidation of alkanes and alcohols. eiu.edu The introduction of a third donor group, such as the amine in this compound, transforms the ligand from a bidentate to a potentially tridentate N,N,N-chelator. This modification can significantly impact the catalytic activity of its metal complexes.

Future research should focus on synthesizing transition metal complexes (e.g., with copper, ruthenium, iron, zinc) and evaluating their catalytic performance. eiu.edu For instance, copper complexes could be investigated as functional models for catechol oxidase, an enzyme involved in oxidation reactions. aip.org The amine group could play a crucial role, potentially acting as a hemilabile ligand or participating in proton transfer steps, thereby enhancing catalytic efficiency. The similarity of pyrazole- and pyridine-containing ligands to the imidazole (B134444) rings in histidine residues makes them excellent candidates for biomimetic studies of metalloenzymes. eiu.edu

Table 2: Prospective Catalytic Applications

Metal CenterProposed Reaction TypeRationale
Copper (Cu)Oxidation (e.g., catechol oxidation)Mimicking the active site of copper-containing enzymes like tyrosinase and catechol oxidase. eiu.eduaip.org
Ruthenium (Ru)Hydrogenation, Transfer HydrogenationPhenyl-modified bis(pyrazolyl)methane ruthenium complexes have shown hemilabile properties assisting in catalysis. eiu.edu
Iron (Fe), Cobalt (Co)Olefin Polymerization/OligomerizationBis(pyrazolyl)methane complexes are known catalysts in this field. eiu.edu
Zinc (Zn)Hydrolytic reactionsThe Lewis acidity of zinc coordinated by a tridentate ligand could promote hydrolysis of esters or phosphates.

Advancements in Supramolecular Engineering

Bis(pyrazolyl)methane derivatives are valuable components in supramolecular chemistry, capable of self-assembling with metal ions to form discrete structures like box-like cyclic dimers or extended coordination polymers with helical architectures. acs.orgcsic.es The final structure is often influenced by factors such as ligand substitution and the choice of metal salt anion. acs.orgcsic.es

The primary amine in this compound introduces a potent hydrogen-bond donor site. This functionality can be exploited to create highly ordered supramolecular structures. Future research should explore how this group directs the self-assembly process, both in the solid state and in solution. It is anticipated that the interplay between metal-ligand coordination and intermolecular hydrogen bonding (N-H···N or N-H···anion) will lead to the formation of robust and predictable multi-dimensional networks. mdpi.commdpi.com Hirshfeld surface analysis could be a valuable tool for understanding the various intermolecular contacts that stabilize the crystal packing. mdpi.com

Integration of Experimental and Computational Methodologies

Computational chemistry has become an essential tool for studying pyrazole derivatives, providing deep insights into their electronic structure, molecular behavior, and interactions. eurasianjournals.com A synergistic approach that combines experimental synthesis with computational modeling will be crucial for accelerating research on this compound.

Future studies should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the ligand's conformational preferences, its coordination geometries with various metal ions, and its spectroscopic properties (e.g., NMR, IR spectra). eurasianjournals.comnih.gov Such calculations can guide synthetic efforts by identifying the most stable and accessible molecular structures. Furthermore, molecular docking simulations could be used to predict the binding of derived metal complexes to biological targets, such as enzymes or DNA, providing a rationale for developing new therapeutic agents. eurasianjournals.comnih.govnih.gov

Potential for Functional Material Development

Polydentate pyrazole-based ligands are important building blocks for creating functional materials, most notably Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net These materials possess high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com

This compound is a prime candidate for use as a linker in the construction of novel MOFs. The amine group on the linker is particularly advantageous as it provides a handle for post-synthetic modification (PSM). After the initial MOF is assembled, the free amine groups within the pores can be chemically modified to introduce new functionalities. This strategy could be used to enhance the material's selectivity for CO2 capture, to anchor catalytic nanoparticles, or to create specific recognition sites for sensing applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.